Tetramethyluric acid

Descripción general

Descripción

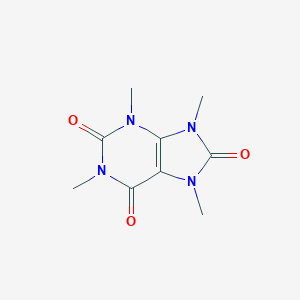

Tetramethyluric acid (TMU), also known as theacrine (1,3,7,9-tetramethyluric acid), is a naturally occurring purine alkaloid found in plants such as Camellia assamica var. kucha (Kucha tea), Coffea species, and the cupuaçu fruit (Theobroma grandiflorum) . Structurally, TMU is a methylated derivative of uric acid, featuring four methyl groups at the 1-, 3-, 7-, and 9-positions of the purine ring (C₉H₁₂N₄O₃; molecular weight 224.22 g/mol) . Unlike caffeine (1,3,7-trimethylxanthine), TMU lacks the xanthine backbone and instead contains a fully oxidized uric acid structure, which influences its pharmacokinetic and pharmacodynamic properties .

TMU exhibits diverse biological activities, including anti-inflammatory, analgesic, and neurostimulatory effects. It modulates adenosine receptors, inhibits phosphodiesterases, and enhances dopaminergic signaling, contributing to improved cognitive performance, reduced fatigue, and elevated energy levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de DUB-IN-2 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo indeno[1,2-b]pirazina y la funcionalización posterior para introducir los grupos etoxímino y dicarbonitrilo. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para lograr el producto deseado con alta pureza .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para DUB-IN-2 no están ampliamente documentados, el enfoque general implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para volúmenes más grandes, asegurando un control de calidad constante e implementando técnicas de purificación eficientes para obtener el compuesto en cantidades a granel .

Análisis De Reacciones Químicas

Tipos de Reacciones: DUB-IN-2 principalmente experimenta reacciones típicas de sus grupos funcionales. Éstas incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo etoxímino.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos dicarbonitrilo, convirtiéndolos en aminas.

Sustitución: El núcleo aromático de DUB-IN-2 puede participar en reacciones de sustitución aromática electrofílica.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Típicamente se emplean agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Biosynthesis and Natural Sources

Tetramethyluric acid is primarily found in the leaves of Camellia assamica var. kucha, a special variety of tea known for its unique alkaloid profile. Research indicates that theacrine is synthesized from caffeine through a series of biochemical reactions involving adenosine as a precursor. This pathway highlights the compound's natural occurrence and its biosynthetic relationship with caffeine, which is extensively studied for its psychoactive effects .

Antidepressant Effects

Recent studies have demonstrated that this compound exhibits significant antidepressant-like effects. In animal models subjected to chronic stress, administration of theacrine was found to enhance neurogenesis in the hippocampus and modulate neurotransmitter levels, particularly serotonin. The underlying mechanism involves the phosphodiesterase-4 (PDE4)/cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in mood regulation .

Anti-inflammatory and Analgesic Properties

This compound has been reported to possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic use in conditions characterized by inflammation and pain. Its ability to inhibit certain inflammatory pathways suggests potential applications in treating chronic inflammatory diseases .

Comparative Analysis of Alkaloids

A comparative analysis of this compound with other methylxanthines (such as caffeine) reveals distinct pharmacological profiles. While caffeine is widely recognized for its stimulant effects, this compound appears to offer benefits with fewer side effects, making it an attractive alternative for enhancing cognitive function without the jitteriness associated with caffeine consumption .

| Property | Caffeine | This compound (Theacrine) |

|---|---|---|

| Chemical Structure | 1,3,7-trimethylxanthine | 1,3,7,9-tetramethyluric acid |

| Primary Effects | Stimulant | Antidepressant, anti-inflammatory |

| Side Effects | Jitters, anxiety | Fewer side effects |

| Natural Sources | Coffee, tea | Camellia assamica var. kucha |

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Study on Antidepressant Effects : A study involving chronic stress models showed that theacrine administration significantly counteracted depression-like behaviors while promoting neurogenesis in the hippocampus .

- Metabolomic Studies : Research utilizing LC-MS techniques has identified the presence of this compound in various plant species, indicating its potential as a biomarker for certain teas and its implications in dietary studies .

Mecanismo De Acción

DUB-IN-2 ejerce sus efectos inhibiendo selectivamente la peptidasa 8 específica de ubiquitina. Esta enzima participa en la eliminación de ubiquitina de las proteínas sustrato, un proceso que regula la estabilidad y función de las proteínas. Al inhibir USP8, DUB-IN-2 evita la deubiquitinación de las proteínas diana, lo que lleva a su degradación a través de la vía del proteasoma. Este mecanismo es particularmente relevante en la investigación del cáncer, donde la ubiquitinación desregulada es una característica común .

Compuestos Similares:

Inhibidores de USP7: Compuestos como HBX 41108 y FT671 son inhibidores selectivos de la peptidasa 7 específica de ubiquitina (USP7). A diferencia de DUB-IN-2, estos inhibidores se dirigen a una deubiquitinasa diferente.

Inhibidores de USP14: Compuestos como IU1 e IU1-47 inhiben selectivamente la peptidasa 14 específica de ubiquitina (USP14), otro miembro de la familia de las deubiquitinasas.

Unicidad de DUB-IN-2: DUB-IN-2 es único en su alta selectividad y potencia para la peptidasa 8 específica de ubiquitina. Su capacidad para inhibir USP8 con un valor de IC50 de 0.28 micromolar lo distingue de otros inhibidores de deubiquitinasa, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de USP8 en varios procesos biológicos y enfermedades .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Molecular and Functional Comparison of Purine Alkaloids

Key Structural Insights :

- TMU and Methylliberine are structural isomers, differing in methylation positions (TMU: 1,3,7,9; Methylliberine: 1,7,9) .

- Caffeine’s xanthine backbone allows for adenosine receptor antagonism, while TMU’s uric acid structure favors phosphodiesterase inhibition and dopaminergic modulation .

Pharmacological and Metabolic Profiles

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Key Findings :

- TMU’s longer half-life compared to caffeine reduces the need for frequent dosing .

- Methylliberine acts synergistically with caffeine in energy supplements but has a shorter duration of action .

Molecular Complexation Behavior

Table 3: Complexation Constants (K) of TMU with Aromatic Donors

| Donor | K (L/mol) | Topology | Key Interaction Sites on TMU |

|---|---|---|---|

| Benzene (B) | 0.17 | Face-to-face | N-3 and N-9 regions (positive charge) |

| Naphthalene (N) | 0.75 | Face-to-face | Central positive charge area |

| Phenanthrene (P) | 2.08 | Face-to-face | Extended aromatic stacking |

| Biphenyl (BP) | 0.20 | Rotating planar rings | Similar to benzene |

Insights :

- TMU forms stable face-to-face complexes with aromatic donors, driven by electrostatic interactions at its positively charged N-3/N-9 regions .

- Larger donors like phenanthrene exhibit higher K values due to increased π-π stacking efficiency .

- Caffeine, in contrast, forms weaker complexes due to its distinct charge distribution and lack of a uric acid backbone .

Actividad Biológica

Tetramethyluric acid, commonly referred to as theacrine (1,3,7,9-tetramethyluric acid), is a purine alkaloid found in certain plant species, notably in the leaves of Camellia assamica var. kucha and Theobroma grandiflorum (cupuacu). This compound has garnered attention due to its potential biological activities, including its effects on energy levels, mood enhancement, and anti-inflammatory properties. The following sections provide a detailed overview of the pharmacological effects, mechanisms of action, safety profile, and relevant research findings regarding theacrine.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄O₃ |

| Molecular Weight | 224.22 g/mol |

| CAS Number | 2309-49-1 |

| Source Plants | Camellia assamica var. kucha, Theobroma grandiflorum |

Pharmacological Effects

1. Adenosine Receptor Modulation:

Theacrine appears to act as an adenosine antagonist , similar to caffeine. Research indicates that it can attenuate motor depression induced by adenosine agonists, suggesting a potential role in enhancing alertness and cognitive function .

2. Dopaminergic Activity:

Preliminary studies have shown that the behavioral effects of theacrine may also involve dopamine receptors, particularly D1 and D2 types. This interaction may contribute to its reported mood-enhancing effects .

3. Anti-inflammatory and Analgesic Properties:

Theacrine exhibits anti-inflammatory effects, which may be beneficial for conditions characterized by inflammation. Its analgesic properties suggest potential use in pain management .

Case Studies and Clinical Trials

A notable study assessed the safety and efficacy of TeaCrine® (a branded form of theacrine) over an eight-week period involving 60 healthy participants. The study reported:

- Dosage: Participants received either a placebo, 200 mg, or 300 mg of TeaCrine® daily.

- Outcomes: No significant adverse effects were noted on clinical safety markers such as heart rate and blood pressure. Additionally, measures of energy, focus, and motivation remained stable across the duration of the study, indicating no habituation effects typical of other stimulants like caffeine .

Synthesis Pathway

Research into the biosynthesis of theacrine reveals that it is synthesized from caffeine through a series of methylation steps involving S-adenosyl-L-methionine as a methyl donor. In experiments with kucha leaves:

- Theacrine was found to be synthesized from caffeine at varying rates depending on the leaf maturity stage.

- Young leaves exhibited higher conversion rates compared to mature leaves .

Safety Profile

Theacrine has demonstrated a favorable safety profile in clinical studies:

- Toxicity: The LD50 in animal studies is approximately 810 mg/kg, which is significantly higher than that of caffeine (265 mg/kg), indicating a lower toxicity risk .

- Long-term Use: No evidence of tachyphylaxis (rapidly diminishing returns on effect) was observed during extended use at doses up to 300 mg/day .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing TMU?

TMU is synthesized via methylation of uric acid derivatives under controlled conditions. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) to confirm methyl group positions and purity. For example, sharp methyl singlets in H NMR spectra (δ ~3.0–3.5 ppm) indicate successful substitution at N-1, N-3, N-7, and N-9 positions . Additional techniques like mass spectrometry (MS) and melting point analysis (e.g., 226°C) are used to validate molecular weight and crystallinity .

Q. How is TMU distinguished structurally and functionally from caffeine?

TMU (1,3,7,9-tetramethyluric acid) shares structural similarities with caffeine (1,3,7-trimethylxanthine) but has an additional methyl group at N-8. This modification alters its charge distribution, affecting complexation behavior with aromatic donors (e.g., benzene, naphthalene) in non-polar solvents. Unlike caffeine, TMU exhibits a distinct topology in face-to-face complexes due to its extended positive charge region near N-3 and N-9, as shown by H NMR shift analysis . Functionally, TMU lacks the hypertensive effects of caffeine, making it a safer candidate for neurostimulant studies .

Q. What experimental protocols are used to study TMU’s solubility and stability in non-polar solvents?

Solubility is assessed via saturation point measurements in solvents like CCl or CDC1, followed by UV-Vis spectroscopy or gravimetric analysis. Stability is monitored using time-resolved NMR to track methyl group integrity under varying temperatures and solvent polarities. For instance, TMU remains stable in CCl for >72 hours at 25°C, but CDC1 may induce solvent effects that skew complexation parameters .

Advanced Research Questions

Q. How are formation constants (KKK) of TMU-donor complexes determined using 1^11H NMR?

values are calculated via the Scatchard-Foster-Fyfe method, where chemical shifts () of TMU protons are measured as a function of donor concentration . Data reduction employs the AUS (additional unspecific shielding) concept to correct for non-complexing interactions. For example, TMU-benzene complexes yield using external reference NMR and iterative fitting of vs. plots . Consistency across multiple proton signals (e.g., N-3 vs. N-9 methyl groups) validates the 1:1 stoichiometry model .

Q. What methodological challenges arise in interpreting 1^11H NMR data for TMU-donor complexes?

Key challenges include:

- AUS Correction : Overlapping shifts from non-specific donor collisions require subtraction using solvent-dependent shielding parameters .

- Solvent Artifacts : CDC1 may form competing solvent-donor complexes, necessitating adjustments in CCl .

- Low Values : For weakly associated complexes (e.g., TMU-biphenyl, ), the shift difference method () improves reliability but fails when (complex shift-to-constant ratio) is <5% .

Q. How does TMU’s charge distribution influence its complex topology with polycyclic aromatic donors?

TMU’s positive charge density peaks near N-3 and N-9, favoring face-to-face interactions with electron-rich regions of donors like phenanthrene. H NMR data show increases from benzene () to phenanthrene (), correlating with donor π-surface area. The parameter localizes the complex center between N-3 and N-9, confirmed by ring current calculations and molecular docking simulations .

Q. What strategies resolve contradictions in TMU’s pharmacological data (e.g., neurostimulant vs. hepatoprotective effects)?

- Dose-Dependent Effects : Low doses (≤10 mg/kg in rodents) promote relaxation via adenosine receptor modulation, while higher doses (>50 mg/kg) enhance cognitive function through dopamine agonism .

- Metabolic Variability : Species-specific cytochrome P450 activity affects TMU’s metabolite profile. Rats excrete unmetabolized TMU, unlike mice, which may explain divergent hepatoprotective outcomes in preclinical studies .

Q. Methodological Recommendations

Q. How to design reproducible experiments for TMU’s complexation studies?

- Control Solvent Polarity : Use CCl over CDC1 to minimize solvent-complex competition .

- Data Validation : Cross-check values from multiple proton signals (e.g., N-1 vs. N-7 methyl groups) to confirm 1:1 model robustness .

- Reference Standards : Include caffeine as a comparator for charge distribution and complexation trends .

Q. What statistical approaches are suitable for analyzing TMU’s bioactivity data?

Propiedades

IUPAC Name |

1,3,7,9-tetramethylpurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDOQULISIQFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177659 | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25 mg/mL at 20 °C | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2309-49-1 | |

| Record name | Theacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,7,9-Tetramethyluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Theacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyluric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ939L81MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Temurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.